2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one
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Description
The compound “2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the molecular formula C14H13N3O . It has a molecular weight of 239.27 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are structurally similar to the compound , has been reported . The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in DMF solution at 60°C in the presence of NaH led to the formation of products . These products existed in CDCl3 or DMSO-d6 solutions exclusively in 4-ylidene form .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-ylacetonitriles have been studied . These compounds have been used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 399.3±42.0 °C (Predicted), a density of 1.26±0.1 g/cm3 (Predicted), and a pKa of 11.26±0.20 (Predicted) .Future Directions
The future directions for research on “2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological properties exhibited by pyrazole derivatives , this compound may also have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-3-11-4-6-12(7-5-11)13-10-14-15(19)17(2)8-9-18(14)16-13/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDLIVPGUDWHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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